7-Aminoflunitrazepam

Vue d'ensemble

Description

7-Aminoflunitrazepam: is a major metabolite of flunitrazepam, a benzodiazepine derivative commonly known by its trade name, Rohypnol. Flunitrazepam is used as a hypnotic, sedative, and pre-anesthetic agent. This compound is pharmacologically active and is often used as a biomarker for the ingestion of flunitrazepam .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoflunitrazepam typically involves the reduction of the nitro group in flunitrazepam to an amino group. This can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: The primary reaction involved in the synthesis of 7-Aminoflunitrazepam is the reduction of the nitro group in flunitrazepam.

Substitution: this compound can undergo substitution reactions where the amino group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

Solvents: Common solvents include ethanol, methanol, and acetonitrile.

Major Products:

This compound: The primary product formed from the reduction of flunitrazepam.

Substituted Derivatives: Depending on the substitution reactions, various derivatives can be formed.

Applications De Recherche Scientifique

Forensic Toxicology

Detection in Biological Samples:

7-Aminoflunitrazepam is crucial for forensic investigations, especially in cases of suspected drug-facilitated crimes. Research has demonstrated that this metabolite can be detected in urine and hair long after the administration of flunitrazepam.

- Urine Analysis: A study indicated that this compound could be detected in urine for up to 28 days following a single oral dose of flunitrazepam. The maximum concentration was typically observed between 6 to 24 hours post-administration, with advanced techniques like gas chromatography-mass spectrometry (GC-MS) enhancing detection sensitivity .

- Hair Analysis: In hair samples collected from volunteers, this compound was detectable for an extended period, remaining present throughout a 28-day observation period. The concentrations found were significantly higher than those of flunitrazepam itself .

| Sample Type | Detection Duration | Max Concentration Time | Detection Method |

|---|---|---|---|

| Urine | Up to 28 days | 6-24 hours | GC-MS |

| Hair | Up to 28 days | 24 hours | Solid Phase Extraction & NCI-GC-MS |

Clinical Research

Postmortem Studies:

The distribution of this compound in postmortem samples has been extensively studied to understand its metabolic pathways and implications in toxicology.

- A postmortem analysis revealed that the concentration of this compound was notably higher than that of flunitrazepam across various tissues, including bile, kidney, and liver. This suggests that flunitrazepam is rapidly metabolized to its active form after absorption .

Implications in Drug-Facilitated Sexual Assaults

The compound's association with drug-facilitated sexual assaults highlights its significance in legal contexts. The ability to detect this compound in biological samples can provide critical evidence in investigations:

- Research indicates that the detection methods developed for this metabolite can aid law enforcement agencies in establishing timelines for drug administration and potential victimization scenarios .

Methodological Advances

Recent studies have focused on improving detection methodologies for both flunitrazepam and its metabolite:

- Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to quantify the presence of these compounds with high accuracy and precision. This advancement allows for better interpretation of drug concentrations in various biological matrices .

Case Studies and Findings

Several case studies have provided valuable insights into the pharmacokinetics and toxicological profiles of this compound:

- Autopsy Case Study: An autopsy revealed high levels of this compound in a decedent's femoral vein blood, which prompted further investigation into its distribution across multiple body tissues .

- Controlled Clinical Study: In a controlled study involving healthy volunteers, researchers monitored the elimination rates of both flunitrazepam and its metabolite, confirming the prolonged detectability of this compound compared to its parent compound .

Mécanisme D'action

7-Aminoflunitrazepam exerts its effects by binding to the gamma-aminobutyric acid-A (GABA-A) receptors in the central nervous system. This binding enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedative, anxiolytic, and muscle relaxant effects. The compound has a high affinity for the alpha-5 subunit of the GABA-A receptor, which is associated with its unique effects such as amnesia .

Comparaison Avec Des Composés Similaires

Flunitrazepam: The parent compound from which 7-Aminoflunitrazepam is derived.

Nitrazepam: Another benzodiazepine with similar pharmacological properties.

Clonazepam: A benzodiazepine with similar sedative and anxiolytic effects.

Comparison:

Flunitrazepam vs. This compound: While flunitrazepam is used as a hypnotic and pre-anesthetic agent, this compound is primarily a metabolite used for detection and research purposes.

Nitrazepam vs. This compound: Both compounds share similar pharmacological properties, but nitrazepam is used clinically, whereas this compound is mainly used in research.

Clonazepam vs. This compound: Clonazepam is used for its anticonvulsant properties, while this compound is not used clinically but serves as a research tool.

Activité Biologique

7-Aminoflunitrazepam, a metabolite of flunitrazepam (commonly known as Rohypnol), is a benzodiazepine that has garnered significant attention due to its pharmacological properties and implications in various clinical and forensic contexts. This article delves into the biological activity of this compound, including its pharmacokinetics, detection methods, and case studies that illustrate its impact.

This compound is characterized by its ability to bind to the GABA receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This mechanism contributes to its sedative, anxiolytic, and muscle relaxant properties. The compound is primarily used in clinical settings for managing anxiety and sleep disorders, although it has been associated with misuse and illicit use.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid metabolism from flunitrazepam. Studies show that after administration of flunitrazepam, this compound concentrations can peak within hours and remain detectable in various biological matrices for extended periods. The following table summarizes key pharmacokinetic data:

| Parameter | Value |

|---|---|

| Half-life | 10-20 hours |

| Peak plasma concentration | 1-3 µg/L within 2-4 hours |

| Detection in urine | Up to 24 hours post-administration |

| Detection in hair | Up to 28 days post-administration |

Detection Methods

Detection of this compound in biological fluids is critical for both clinical and forensic toxicology. Various analytical methods have been developed:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Highly sensitive for detecting low concentrations in urine.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Effective for postmortem analysis, showing higher concentrations in bile and kidney tissues compared to flunitrazepam itself .

- Oral Fluid Testing : Emerging as a non-invasive method; however, stability issues have been noted without proper preservation techniques .

Postmortem Analysis

A notable case involved the examination of a deceased individual where high concentrations of this compound were found in femoral vein blood, indicating substantial metabolism from flunitrazepam. The study highlighted that the metabolite was more prevalent than the parent drug across various tissues, suggesting significant metabolic conversion post-administration .

Urine Elimination Study

In a controlled study involving ten healthy volunteers, researchers observed the elimination patterns of both flunitrazepam and its metabolite. Results indicated that while flunitrazepam was detectable for a shorter duration, this compound persisted longer in urine samples, underscoring its relevance in drug monitoring programs .

Clinical Implications

The biological activity of this compound has significant implications for both therapeutic use and forensic investigations. Its prolonged detectability makes it an important marker for assessing exposure to flunitrazepam in cases of suspected drug-facilitated crimes or overdose situations.

Propriétés

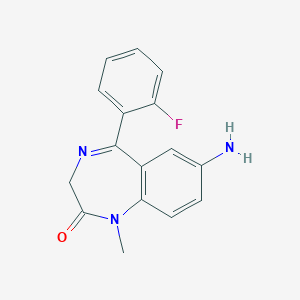

IUPAC Name |

7-amino-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O/c1-20-14-7-6-10(18)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCDLGUFORGHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187682 | |

| Record name | 7-Aminoflunitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34084-50-9 | |

| Record name | 7-Aminoflunitrazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34084-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminoflunitrazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034084509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aminoflunitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34084-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINOFLUNITRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T03QW0G7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.